Benzyl glycolate
Description
Historical Context and Significance in Chemical Sciences
The conceptual origins of Benzyl (B1604629) glycolate (B3277807) are intertwined with the development of esterification and the study of α-hydroxy acids. While the first documented synthesis of glycolic acid occurred in 1851, the practice of forming esters from acids and alcohols was already a fundamental part of organic chemistry. wikipedia.org Glycolic acid esters, such as Benzyl glycolate, were traditionally prepared through the direct esterification of glycolic acid with an alcohol. google.com
The significance of α-hydroxy acids and their ester derivatives in the chemical sciences is substantial. rsc.org These compounds are valuable intermediates in organic synthesis. wikipedia.orgwikipedia.org The esterification process itself, which creates compounds like this compound, is a foundational technique that allows chemists to modify the chemical and physical properties of molecules, such as solubility and reactivity, by combining different acid and alcohol moieties. this compound, with its molecular formula C₉H₁₀O₃, exemplifies this principle, offering a versatile chemical scaffold for further synthetic transformations.
Current Research Landscape and Academic Trajectories
Modern research continues to find diverse applications for this compound and related structures, primarily leveraging its role as a synthetic intermediate and building block. ontosight.ai A significant area of investigation is in carbohydrate chemistry, where the benzyl group of the molecule can serve as a protecting group for hydroxyl functionalities during the complex synthesis of monosaccharides. sigmaaldrich.comsmolecule.comsigmaaldrich.com This allows for selective chemical modifications at other sites on the sugar molecule. smolecule.com
Another prominent research trajectory is in polymer chemistry. While glycolic acid itself is the monomer for the biodegradable polymer polyglycolic acid (PGA), this compound has been used to synthesize novel polymeric phosphazenes. wikipedia.orgwikipedia.org These polymers feature pendent esters of glycolic acid as side units, and research in this area explores how these side groups influence the properties of the final polymer for various applications. smolecule.comsigmaaldrich.comchemicalbook.com More recent research has also explored the use of this compound as a monomer in the synthesis of polyglyoxylates, a class of self-immolative polymers that can be designed to depolymerize into non-toxic products. acs.org
Additionally, research focuses on novel synthetic methodologies involving glycolate esters. Tandem reactions, such as the Wittig Rearrangement/aldol (B89426) reaction of O-benzyl glycolate esters, have been developed to create multiple carbon-carbon bonds and stereocenters in a single, efficient step. organic-chemistry.org Other studies have investigated the use of indium salts as catalysts for the glycosylation of sugars with this compound, highlighting an ongoing interest in developing milder and more effective synthetic methods. researchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 30379-58-9 |
| Molecular Formula | C₉H₁₀O₃ chemicalbook.com |
| Molecular Weight | 166.17 g/mol chemicalbook.com |
| Appearance | Colorless to yellowish liquid chemicalbook.comchembk.com |
| Boiling Point | 136 °C at 14 mmHg sigmaaldrich.comchemicalbook.comchemsrc.com |
| Density | 1.171 g/mL at 25 °C sigmaaldrich.comchemicalbook.comchemsrc.com |
| Refractive Index | n20/D 1.527 sigmaaldrich.comchemicalbook.com |
Interdisciplinary Relevance in Chemical and Biological Domains
The relevance of this compound spans the chemical and biological sciences. In chemistry, its primary role is as a versatile intermediate for creating more complex molecules. ontosight.aichembk.com Its structure is useful for synthesizing fine chemicals and serves as a starting material for understanding new reaction mechanisms. ontosight.ai
In the biological domain, the ester linkage in this compound can undergo hydrolysis to release glycolic acid and benzyl alcohol, which may then participate in metabolic pathways. While research on the specific biological mechanism of this compound is limited, studies have noted its interaction with immune cells. smolecule.com For instance, it has been observed to interact with Toll-like receptor 4 (TLR-4), which can lead to the production of inflammatory cytokines. smolecule.combiosynth.com
Furthermore, this compound has been utilized as a component in the synthesis of phosphonate (B1237965) dipeptides, which were investigated as potential inhibitors of the VanX enzyme, indicating its utility in medicinal chemistry research. chemicalbook.comtheclinivex.com The broader class of glycolate esters is also significant in biochemical assays, where they can act as substrates for determining enzyme activity, which is crucial for drug discovery and understanding enzymatic functions. ontosight.ai The study of how modifications to the glycolate moiety affect biological activity in complex natural products, such as englerin A, further highlights the interdisciplinary importance of these structures. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYJBEIOKFRWQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340075 | |
| Record name | Benzyl glycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80409-16-1, 30379-58-9 | |
| Record name | Benzyl (1)-glycolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080409161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl glycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 2-hydroxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Benzyl Glycolate
Established Reaction Pathways
Established methods for synthesizing benzyl (B1604629) glycolate (B3277807) predominantly rely on esterification reactions, which are foundational techniques in organic chemistry for creating esters from carboxylic acids and alcohols.
Esterification Approaches
The most direct and widely practiced method for producing benzyl glycolate is through the esterification of glycolic acid with benzyl alcohol. cymitquimica.com This reaction involves the condensation of the two reactants, typically facilitated by a catalyst to overcome the activation energy barrier and drive the equilibrium towards the product.
The acid-catalyzed condensation, a classic Fischer esterification, represents a primary route for this compound synthesis. In this process, glycolic acid is reacted with benzyl alcohol in the presence of an acid catalyst. The acid protonates the carbonyl oxygen of the glycolic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol. This is a reversible reaction, and the removal of water is crucial to shift the equilibrium towards the formation of the ester product.
A specific methodology detailed in a Chinese patent demonstrates this process effectively. It employs a perfluorosulfonic acid resin as a solid, heterogeneous catalyst, which offers advantages over traditional homogeneous acid catalysts like sulfuric acid by simplifying purification and reducing byproducts. smolecule.comgoogle.com
Reaction Details: Acid-Catalyzed Esterification
| Reactants | Catalyst | Solvent/Azeotrope | Molar Ratio (Acid:Alcohol) | Conditions | Yield |
|---|
Data sourced from patent CN100408544C. google.com
For industrial-scale production, efficiency, catalyst reusability, and the reduction of waste are paramount. The use of heterogeneous acid catalysts, such as the perfluorosulfonic acid resin mentioned previously, is a key strategy for large-scale synthesis. smolecule.comgoogle.com These solid-supported catalysts are easily separated from the reaction mixture by filtration, can be reused, and often lead to higher selectivity and fewer byproducts like dibenzyl ether, which can form with homogeneous catalysts. smolecule.comgoogle.com
The development of continuous flow reactors packed with immobilized acid catalysts is another advancement for industrial production. This approach allows for consistent product quality and higher throughput compared to batch processing. Furthermore, sustainable protocols are being explored, such as using polyethylene glycol (PEG) as both a solvent and a phase-transfer catalyst, which presents an environmentally benign alternative. smolecule.com Clay-supported heteropolyacid catalysts have also shown promise in benzylation reactions under solvent-free conditions, demonstrating high conversion and selectivity. smolecule.com
Alternative Synthetic Routes
Beyond direct esterification, alternative pathways to this compound have been developed. These methods may be employed to circumvent issues with the esterification equilibrium or to utilize different starting materials.
An alternative synthesis involves the reaction of a glycolic acid salt with benzyl bromide. This method is a nucleophilic substitution reaction. In the first step, glycolic acid is deprotonated by a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the more nucleophilic glycolate anion. This anion then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the ester bond. This pathway avoids the use of strong acids and the need to remove water to drive the reaction to completion.
General Reaction Scheme:
HOCH₂COOH + Base → HOCH₂COO⁻ + H-Base⁺
HOCH₂COO⁻ + C₆H₅CH₂Br → C₆H₅CH₂OCOCH₂OH + Br⁻
This method is analogous to the Williamson ether synthesis and is effective for forming the ester linkage from a carboxylate and an alkyl halide.
A distinct synthetic route involves the reaction of benzaldehyde (B42025) with glyoxylic acid in the presence of a base, such as sodium hydroxide. smolecule.combiosynth.com This reaction facilitates the formation of the this compound ester linkage through a mechanism that differs from the direct condensation of the corresponding acid and alcohol. This method is noted as a common alternative for the preparation of the compound. smolecule.com
Table of Compounds
| Compound Name |
|---|
| Benzyl alcohol |
| Benzyl bromide |
| This compound |
| Benzaldehyde |
| Dibenzyl ether |
| Glycolic acid |
| Glyoxylic acid |
| Polyethylene glycol |
| Potassium carbonate |
| Sodium hydroxide |
Optimization of Synthetic Processes
The optimization of this compound synthesis focuses on several key areas, including the choice of catalytic systems, the fine-tuning of reaction conditions, and the adoption of modern esterification techniques.
The selection of a catalyst is crucial in the esterification of glycolic acid with benzyl alcohol, as it significantly influences reaction rates and selectivity. Both homogeneous and heterogeneous catalysts have been employed.
One of the most effective approaches involves the use of heterogeneous acid catalysts. A Chinese patent details a method using a perfluorosulfonic acid resin as a solid acid catalyst. google.com This type of catalyst is advantageous because it simplifies the purification process, as it can be easily filtered out from the reaction mixture. google.comsmolecule.com The resin demonstrates high catalytic activity and helps to significantly reduce the formation of by-products like ether, thereby improving the selectivity of the reaction. google.com
Recent research has also explored other advanced solid acid catalysts. For instance, magnetic nano-sized solid acid catalysts bearing sulfonic acid groups have shown exceptional performance in similar esterification reactions. smolecule.com These catalysts, such as AlFe₂O₄@n-Pr@Et-SO₃H, offer the benefit of easy separation and reuse through their magnetic properties, without a significant loss of activity. smolecule.com Similarly, clay-supported heteropolyacid catalysts represent another advancement in polymer-supported synthesis approaches that are beneficial for large-scale production. smolecule.com In related esterification studies of benzyl alcohol, sulfated metal-incorporated MCM-48 (a type of mesoporous silicate) has proven to be a robust and reusable heterogeneous catalyst, with enhanced acidity driving the reaction efficiently. nih.govacs.org
| Catalyst Type | Specific Example | Key Advantages | Source |
|---|---|---|---|
| Heterogeneous Solid Acid Resin | Perfluorosulfonic acid resin | High selectivity, reduced ether byproducts, easy separation. | google.com |
| Magnetic Solid Acid Catalyst | AlFe₂O₄@n-Pr@Et-SO₃H | Excellent magnetic recovery, efficient separation and reuse. | smolecule.com |
| Mesoporous Silicate Catalyst | Sulfated Fe-MCM-48 | High stability, enhanced acidity, proven reusability over multiple cycles. | nih.govacs.org |
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters include reactant molar ratios, temperature, and the continuous removal of water, a by-product of esterification.
A highly effective protocol involves using a molar ratio of glycolic acid to benzyl alcohol of 1:3. google.com The excess benzyl alcohol helps to shift the reaction equilibrium towards the formation of the ester product. The reaction is typically conducted by heating the mixture to reflux. google.com Temperature control is critical; for instance, maintaining a temperature between 160-180°C can ensure complete conversion while preventing the thermal decomposition of the product. smolecule.com
A crucial technique for driving the reaction to completion is the removal of water as it is formed. This is often achieved through azeotropic distillation, using a water-carrying agent like benzene (B151609). google.com A Dean-Stark apparatus or a similar water separator is connected to the reaction vessel, and the reaction is continued until no more water is collected, indicating the completion of the esterification. google.com In a documented example, heating the reactants with a perfluorosulfonic acid resin catalyst and benzene as a water-carrying agent for 23 hours resulted in an 80% yield of this compound. google.com
| Parameter | Optimized Condition | Rationale | Source |
|---|---|---|---|
| Molar Ratio (Glycolic Acid:Benzyl Alcohol) | 1:3 | Shifts equilibrium to favor product formation. | google.com |
| Temperature | Reflux (e.g., 160-180°C) | Ensures complete conversion without thermal decomposition. | google.comsmolecule.com |
| Water Removal | Azeotropic distillation with a water-carrying agent (e.g., benzene) | Drives the reaction to completion by removing a byproduct. | google.com |
| Reaction Time | ~23 hours (under specific patent conditions) | Time required to reach completion (no more water produced). | google.com |
| Achieved Yield | 80% | Demonstrates the effectiveness of the optimized conditions. | google.com |
The direct esterification of glycolic acid with benzyl alcohol remains a prevalent synthetic approach. smolecule.com Methodological advancements focus on improving catalyst efficiency and process sustainability. The shift from traditional homogeneous acid catalysts to heterogeneous, reusable solid-acid catalysts like perfluorosulfonic acid resins or sulfated metal oxides marks a significant advancement. google.comsmolecule.comnih.gov These solid catalysts not only simplify product purification but also reduce environmental waste, aligning with the principles of green chemistry. google.com
Furthermore, the development of solid-phase synthesis methodologies is gaining prominence for producing high-purity benzyl esters with minimal need for extensive purification. smolecule.com While specific studies on applying microwave-assisted synthesis to this compound are limited, related research on other ester formations suggests that this technique has significant potential to reduce reaction times and enhance yields through controlled, rapid heating. smolecule.com
Purification Techniques for Synthesized this compound
After synthesis, the crude this compound must be purified to remove unreacted starting materials, the catalyst, and any by-products. The primary methods include distillation, recrystallization, and chromatography.
Recrystallization is a fundamental technique used to purify solid compounds. mt.com The process relies on the principle that the solubility of a compound in a solvent increases with temperature. libretexts.org An impure solid is dissolved in a suitable hot solvent to create a saturated solution, which is then allowed to cool slowly. As the solution cools, the solubility of the desired compound decreases, causing it to form pure crystals, while impurities remain dissolved in the mother liquor. mt.comlibretexts.org The pure crystals are then separated via filtration. libretexts.org
While this compound is a liquid at room temperature, recrystallization can be applied if the compound is a solid at lower temperatures or for purifying solid derivatives or precursors used in its synthesis. The choice of solvent is critical and should be one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures. mt.com
Column chromatography is a versatile and widely used technique for the purification of compounds from mixtures. magritek.com This method separates substances based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while a mobile phase (the eluent) moves through the column. magritek.com
For the purification of this compound, a silica gel column is typically used. The crude product is loaded onto the top of the column, and a solvent or a mixture of solvents is passed through it. Components of the mixture travel through the column at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds generally elute faster, while more polar compounds are retained longer. magritek.com Fractions are collected sequentially and can be analyzed by techniques such as Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify those containing the pure this compound. magritek.com Following separation, the solvent is evaporated from the purified fractions to yield the final product. google.com In many lab-scale syntheses, the final step after workup involves concentrating the product in a vacuum, and for high purity, distillation under reduced pressure (e.g., at 136°C/14 mmHg) is an effective method. google.comchemicalbook.com
Chemical Reactivity and Transformation Pathways of Benzyl Glycolate
Hydrolysis Reactions
The ester linkage in benzyl (B1604629) glycolate (B3277807) is the primary site for hydrolytic cleavage, which can be catalyzed by either acid or base, yielding glycolic acid and benzyl alcohol as the main products. The conditions of hydrolysis significantly influence the reaction mechanism and rate.
Acid-Catalyzed Hydrolysis Mechanisms and Intermediates
Under acidic conditions, the hydrolysis of benzyl glycolate proceeds via a mechanism that is the reverse of Fischer esterification. libretexts.orgjove.com The reaction is typically conducted by heating the ester with a dilute aqueous acid, such as sulfuric or hydrochloric acid. chemguide.co.uklibretexts.org The mechanism involves several key steps:
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). jove.comchemguide.co.uklibretexts.org This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. jove.comyoutube.com
Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. jove.comlibretexts.orgyoutube.com This results in the formation of a tetrahedral intermediate. jove.com
Proton Transfer : A proton is transferred from the newly added hydroxyl group to the benzyloxy oxygen. This converts the benzyloxy group into a good leaving group (benzyl alcohol). chemguide.co.ukyoutube.com
Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of benzyl alcohol. youtube.com
Deprotonation : The resulting protonated carboxylic acid is deprotonated by a water molecule to yield glycolic acid and regenerate the acid catalyst (H₃O⁺). libretexts.orgyoutube.com
The reaction is reversible, leading to an equilibrium mixture of reactants and products. chemguide.co.uk The primary intermediates in this pathway are the protonated ester and the tetrahedral addition intermediate. Under certain acidic conditions, a potential byproduct is dibenzyl ether, formed from the self-condensation of benzyl alcohol.
Alkaline Hydrolysis Mechanisms via Nucleophilic Acyl Substitution
The hydrolysis of this compound in the presence of a base, such as sodium hydroxide (B78521), is known as saponification. libretexts.orgmasterorganicchemistry.com This reaction is effectively irreversible because the final carboxylate salt is deprotonated and thus unreactive towards the alcohol. masterorganicchemistry.com The mechanism is a classic example of nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com
Nucleophilic Attack : The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. libretexts.orgmasterorganicchemistry.com
Formation of a Tetrahedral Intermediate : This attack results in the formation of a tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.com
Elimination of the Leaving Group : The intermediate collapses, and the C-O bond of the ester cleaves, expelling the benzyl alcohol moiety as a benzyloxide anion, which is a weaker base than the hydroxide ion. This step regenerates the carbonyl group, forming glycolic acid. masterorganicchemistry.com
Deprotonation : The newly formed glycolic acid (pKa ~3.8) is immediately deprotonated by the strongly basic benzyloxide or hydroxide ion present in the medium to form the glycolate salt and benzyl alcohol. masterorganicchemistry.com
An acidic workup is required in a subsequent step to protonate the glycolate salt and isolate the neutral glycolic acid. masterorganicchemistry.com
Solvent Effects on Hydrolysis Rates and Byproduct Formation
The solvent system plays a critical role in the kinetics of ester hydrolysis. The rate of a chemical reaction can be significantly altered by changing the solvent composition. walshmedicalmedia.comajrconline.org For alkaline hydrolysis of esters, which is a reaction between an ion (hydroxide) and a dipole (ester), the solvent's polarity and ability to solvate the reactants versus the transition state are paramount.
Studies on various esters show that in binary solvent mixtures, such as ethanol-water or acetone-water, the rate of alkaline hydrolysis generally decreases as the proportion of the organic co-solvent increases. ajrconline.orgias.ac.in This is often attributed to a decrease in the bulk dielectric constant of the medium and changes in solvent-solute interactions. walshmedicalmedia.comias.ac.in The transition state for alkaline hydrolysis is a large, charge-diffused anion, which is typically less effectively solvated by water than the smaller, more charge-dense hydroxide ion. Increasing the organic content of the solvent can destabilize the transition state relative to the reactants, thus increasing the activation energy and slowing the reaction. walshmedicalmedia.comias.ac.in
| Solvent System | Effect on Dielectric Constant | General Effect on Alkaline Hydrolysis Rate | Primary Rationale |
| Increasing Ethanol in Water | Decreases | Decreases ias.ac.in | Preferential solvation of the hydroxide ion reactant over the larger transition state. ias.ac.in |
| Increasing Acetone in Water | Decreases | Decreases ajrconline.org | Destabilization of the polar transition state relative to the reactants. ajrconline.org |
| Increasing DMSO in Water | Increases | Increases ias.ac.in | DMSO is less effective at solvating the hydroxide ion, increasing its nucleophilicity. ias.ac.in |
Byproduct formation, such as the aforementioned dibenzyl ether in acid-catalyzed hydrolysis, can also be influenced by the solvent, although this is primarily a function of the reaction conditions (e.g., temperature and acid concentration) that favor the intermolecular dehydration of the benzyl alcohol product.
Oxidation Reactions
The primary alcohol functional group (-CH₂OH) in the glycolic acid moiety of this compound is susceptible to oxidation. This transformation allows for the synthesis of α-keto esters, which are valuable synthetic intermediates.
Formation of Benzyl Glyoxylate (B1226380)
The oxidation of this compound specifically targets the primary hydroxyl group, converting it to an aldehyde, which results in the formation of benzyl glyoxylate (an α-keto ester). This reaction is a key transformation, as the product, benzyl glyoxylate, is a useful building block in organic synthesis. The oxidation must be controlled to prevent further oxidation of the resulting aldehyde to a carboxylic acid, which would lead to cleavage of the molecule.
Common Oxidizing Agents and Reaction Conditions
A variety of oxidizing agents can be employed to convert primary alcohols to aldehydes or carboxylic acids, with the choice of reagent determining the final product. studymind.co.ukchemistrysteps.com For the selective oxidation of this compound to benzyl glyoxylate, milder oxidizing agents are typically preferred to avoid over-oxidation.
Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄, often generated from chromium trioxide or sodium dichromate), will typically oxidize primary alcohols all the way to carboxylic acids. chemistrysteps.commasterorganicchemistry.comlibretexts.org Milder agents are required to stop the oxidation at the aldehyde stage. masterorganicchemistry.comlibretexts.org
| Oxidizing Agent | Classification | Typical Product from Primary Alcohol | Notes on Conditions |
| Pyridinium chlorochromate (PCC) | Mild | Aldehyde studymind.co.uklibretexts.org | Performed in an anhydrous solvent like dichloromethane (B109758) (DCM). libretexts.org |
| Dess-Martin Periodinane (DMP) | Mild | Aldehyde masterorganicchemistry.comwikipedia.org | Conducted at room temperature in solvents like DCM. wikipedia.org |
| Swern Oxidation | Mild | Aldehyde masterorganicchemistry.com | Uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures. masterorganicchemistry.com |
| Potassium Permanganate (KMnO₄) | Strong | Carboxylic Acid chemistrysteps.commasterorganicchemistry.com | Typically used in aqueous solutions, can be basic, acidic, or neutral. chemistrysteps.com |
| Chromium Trioxide (CrO₃) | Strong | Carboxylic Acid libretexts.org | Often used in an acidic solution (Jones reagent). chemistrysteps.com |
For the specific transformation of this compound to benzyl glyoxylate, reagents like PCC or a Swern oxidation would be appropriate choices to ensure the reaction stops at the aldehyde (keto-ester) stage. masterorganicchemistry.comlibretexts.org
Reduction Reactions
The reduction of the ester functional group in this compound is a key transformation, yielding primary alcohols.
This compound can be reduced to form two alcohol products: benzyl alcohol and ethylene (B1197577) glycol (also known as benzyl glycol in this context, referring to the complete reduction of the glycolate moiety). The reaction involves the cleavage of the acyl-oxygen bond of the ester and the reduction of the resulting carboxyl group to a primary alcohol.
The conversion of esters to primary alcohols requires potent reducing agents. While sodium borohydride (B1222165) is often used for reducing aldehydes and ketones, it is generally slow or ineffective for esters without the use of activating additives or specific solvent systems. psu.edu More powerful hydride reagents are typically employed for this transformation. commonorganicchemistry.comlibretexts.org
A study demonstrated that various aromatic esters, including benzyl esters, can be effectively reduced to their corresponding alcohols using a sodium borohydride-methanol system in refluxing tetrahydrofuran (B95107) (THF). psu.edu The reactions were reported to be complete within 15-60 minutes, yielding the alcohol products in good to excellent yields (63-100%) after aqueous workup. psu.edu However, for a more general and reliable reduction of esters like this compound, stronger agents are standard. commonorganicchemistry.comlibretexts.org
The most common and effective reducing agent for this purpose is Lithium Aluminum Hydride (LiAlH₄). commonorganicchemistry.comlibretexts.org It is a powerful, non-selective hydride donor capable of reducing a wide range of carbonyl compounds, including esters. commonorganicchemistry.com Alternative reagents like Diisobutylaluminum Hydride (DIBAL-H) can also be used, although they are often employed at low temperatures (-78 °C) to stop the reduction at the aldehyde stage. libretexts.org
Below is a table summarizing typical reducing agents for the ester-to-alcohol conversion applicable to this compound.
| Reducing Agent | Typical Solvent(s) | General Reaction Conditions | Product(s) from this compound |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Typically at room temperature or reflux, followed by aqueous workup. commonorganicchemistry.com | Benzyl Alcohol and Ethylene Glycol |
| Sodium Borohydride (NaBH₄) - Methanol System | THF | Refluxing THF with NaBH₄ and added methanol. psu.edu | Benzyl Alcohol and Ethylene Glycol |
| Diisobutylaluminum Hydride (DIBAL-H) | Toluene (B28343), Hexane, DCM | Used at low temperatures (e.g., -78 °C) to yield aldehydes. commonorganicchemistry.comlibretexts.org | Benzyl Aldehyde and Glycolaldehyde (B1209225) |
Nucleophilic Substitution Reactions Involving the Ester Moiety
The ester group in this compound can undergo nucleophilic substitution reactions, where a nucleophile attacks the electrophilic carbonyl carbon. rammohancollege.ac.in A common example of this is hydrolysis, which is the reverse of the esterification reaction used to synthesize the compound. google.com
Hydrolysis of this compound breaks the ester linkage to yield glycolic acid and benzyl alcohol. organic-chemistry.org This reaction can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis : Under acidic conditions, the reaction can proceed via a mechanism involving the formation of a benzyl carbocation intermediate.
Base-catalyzed hydrolysis (saponification) : In the presence of a base, such as sodium hydroxide, a nucleophilic acyl substitution occurs, leading to the formation of a glycolate salt and benzyl alcohol.
Transesterification is another nucleophilic substitution reaction where an alcohol acts as the nucleophile, displacing the benzyl alcohol portion of the ester to form a new ester.
Furthermore, this compound can react with other nucleophiles. It has been used in indium salt-catalyzed reactions with bromo sugars, where it participates in O- and S-glycosylation, demonstrating its utility in carbohydrate chemistry. researchgate.net
Thermal Degradation Studies
When subjected to thermal stress, this compound undergoes decomposition. The specific products and mechanisms can vary depending on the conditions, such as temperature and the presence of catalysts or specific solvents.
Under fire conditions, the primary hazardous decomposition products are carbon oxides (carbon monoxide and carbon dioxide). chemicalbook.com More detailed studies reveal a complex mixture of products. A study conducted in a γ-valerolactone (GVL)/water system at temperatures between 160–200°C identified several degradation products.
The table below lists the major products identified during the thermal degradation of a related benzyl ester model compound under acidic conditions at 180°C.
| Time (minutes) | Conversion (%) | Major Products Identified |
| 30 | 45 | Phenol, Benzyl alcohol |
| 60 | 78 | o-Benzyl phenol, Dibenzyl ether |
| 120 | 98 | p-BPhB (a trimer) |
Pyrolysis studies of the benzyl radical, a likely intermediate in the thermal decomposition of this compound, have identified fulvenallene and a hydrogen atom as major products. nih.govlib4ri.ch Other minor products from benzyl radical decomposition can include the cyclopentadienyl (B1206354) radical and acetylene. nih.govrsc.org
The thermal decomposition mechanism of this compound is complex. Under certain conditions, particularly with an acid catalyst, the mechanism involves the formation of transient benzyl carbocations. These highly reactive intermediates can then react with other species present, such as residual alcohol or aromatic compounds (like phenol, if formed), to yield ethers or condensed aromatic products.
Alternatively, decomposition can proceed via radical pathways. Homolytic cleavage of the benzyl-oxygen bond would generate a benzyl radical and a glycolate-derived radical. The benzyl radical is known to undergo rearrangement and fragmentation. nih.govrsc.org One prominent pathway involves rearrangement to a bicyclic intermediate that then fragments to form fulvenallene and a hydrogen atom. lib4ri.ch It has also been proposed that the benzyl radical can decompose to form benzyne (B1209423) and a methyl radical. rsc.org The glycolate moiety would likely degrade to smaller molecules, with oxalate (B1200264) formation being a known degradation product of glycolate itself. osti.gov
Rearrangement Reactions in Related Chemical Systems
While direct rearrangement reactions of this compound itself are not extensively documented, its structural motifs are present in related systems that undergo significant molecular rearrangements. Understanding these analogous transformations provides insight into potential, albeit hypothetical, reactivity pathways.
The Claisen rearrangement is a powerful carbon-carbon bond-forming pericyclic reaction, specifically a asianpubs.orgasianpubs.org-sigmatropic rearrangement. uq.edu.au While the classic reaction involves allyl vinyl ethers, analogues incorporating a benzyl group have been investigated. The "Benzyl-Claisen" rearrangement, involving benzyl vinyl ethers, has proven more challenging and often requires harsh conditions. uq.edu.au
A pertinent analogue to this compound is found in the Johnson-Claisen rearrangement of mandelate (B1228975) esters and 3-indoleglycolates. uq.edu.au For instance, mandelate esters have been shown to be suitable substrates, leading to ortho-disubstituted aromatic systems. uq.edu.au Similarly, the rearrangement has been successfully applied to 3-indoleglycolates, although it required protection of the indole (B1671886) nitrogen to prevent side reactions. uq.edu.au These reactions demonstrate that the glycolate ester moiety can be part of a successful Claisen rearrangement framework.
Mechanistic studies indicate that the reaction proceeds through a asianpubs.orgasianpubs.org-rearranged product. uq.edu.au The choice of solvent can have a profound effect; for example, conducting the reaction in dimethylformamide (DMF) favors the desired rearrangement, whereas using xylene can lead to products derived from radical dissociation-recombination pathways. uq.edu.au The electronic nature of substituents on the aromatic ring also plays a crucial role. Electron-donating and electron-neutral groups generally give higher yields, while electron-withdrawing groups tend to cause decomposition under the reaction conditions. uq.edu.au
The benzilic acid rearrangement is the archetypal 1,2-rearrangement of 1,2-diketones into α-hydroxy carboxylic acids, facilitated by a base. wikipedia.org First reported in 1838, this reaction represents an intramolecular redox process where one carbonyl carbon is oxidized and the other is reduced. wikipedia.org
This rearrangement is most effective for substrates lacking enolizable protons, which could otherwise compete via aldol (B89426) condensation. wikipedia.org While not a direct reaction of this compound, it is a relevant transformation for precursor molecules like benzil (B1666583). The conversion of benzil to a benzilic ester using an alkoxide is a classic example. researchgate.net This pathway is a powerful synthetic tool for accessing biologically significant α-hydroxy carboxylic acid derivatives. researchgate.net
Glycosylation Reactions and Applications
This compound serves as a crucial nucleophile in the synthesis of glycosyl esters and their corresponding acids. Indium salts, particularly indium(III) chloride (InCl₃) and indium(III) bromide (InBr₃), have been identified as effective catalysts for these transformations. researchgate.netresearchgate.net
The reaction between a bromo sugar (glycosyl bromide) and this compound in the presence of indium salt promoters leads to the formation of O-glycosyl esters. researchgate.net Research has demonstrated that both InCl₃ and InBr₃ can catalyze this O-glycosylation. researchgate.net These reactions are stereoselective, yielding valuable O-linked sugar esters. eurekaselect.com The process involves the activation of the glycosyl bromide by the indium salt, facilitating the nucleophilic attack by the hydroxyl group of this compound. asianpubs.orgnih.gov
In a similar fashion, indium salts catalyze the formation of S-glycosyl esters when this compound is reacted with a bromo sugar. researchgate.neteurekaselect.com This S-glycosylation provides access to thioglycosides, which are important compounds in medicinal chemistry. The indium catalyst activates the anomeric carbon of the sugar, allowing for the formation of a carbon-sulfur bond with the thiol group, which in this context is derived from the glycolate structure in a specific reaction design not fully detailed in the abstracts. The synthesis of various S-glycosyl esters has been successfully achieved using this method. researchgate.netresearchgate.net
A significant discovery in this area is the dual role of indium(III) bromide (InBr₃) as a catalyst for both glycosylation and a subsequent hydrogenolysis in a single reaction vessel. researchgate.netresearchgate.neteurekaselect.com This one-pot procedure begins with the InBr₃-catalyzed stereoselective glycosylation of a peracetylated bromo sugar with this compound to form the corresponding glycosyl ester. eurekaselect.com Following this, the same InBr₃ catalyst facilitates an in situ hydrogenolysis of the benzyl ester group. researchgate.neteurekaselect.com This unprecedented tandem activity of InBr₃ efficiently removes the benzyl protecting group, yielding the final β-carboxymethyl glycoside (a glycosyl acid). eurekaselect.com This process provides a direct and efficient route to a class of synthetically valuable and relatively unexplored glycosyl acids, which can serve as potential chiral auxiliaries in asymmetric synthesis. researchgate.neteurekaselect.com
Interactive Data Table: Indium Salt-Catalyzed Glycosylation with this compound
This table summarizes the findings from studies on the indium-catalyzed reaction of bromo sugars with this compound.
| Catalyst | Reaction Type | Substrates | Product | Key Finding | Citation |
| InCl₃, InBr₃ | O-Glycosylation | Bromo sugar, this compound | O-glycosyl ester | Both salts act as effective promoters for the synthesis of various O-glycosyl esters. | researchgate.netresearchgate.net |
| InCl₃, InBr₃ | S-Glycosylation | Bromo sugar, this compound | S-glycosyl ester | Both salts catalyze the formation of S-glycosyl esters. | researchgate.netresearchgate.net |
| InBr₃ | One-Pot Glycosylation & Hydrogenolysis | Peracetylated bromo sugar, this compound | β-carboxymethyl glycoside (Glycosyl acid) | InBr₃ exhibits unprecedented tandem catalytic activity, first promoting glycosylation and then in situ hydrogenolysis of the benzyl ester. | researchgate.netresearchgate.neteurekaselect.com |
Applications of Benzyl Glycolate in Advanced Organic Synthesis
Role as a Protecting Group in Complex Molecule Synthesis
In the intricate process of synthesizing complex organic molecules, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. researchgate.net These temporary masks are known as protecting groups. researchgate.net The benzyl (B1604629) group (C₆H₅CH₂−) present in benzyl glycolate (B3277807) is a widely utilized ether-type protecting group, particularly for hydroxyl functionalities, due to its stability under various reaction conditions and the specific methods available for its removal. smolecule.commpg.de
The synthesis of carbohydrates and their derivatives is a significant challenge in organic chemistry due to the presence of multiple hydroxyl (-OH) groups with similar reactivity. researchgate.net To achieve selective modification at a specific position, all other hydroxyl groups must be protected. researchgate.net The benzyl group is a cornerstone of carbohydrate chemistry, often employed as a "permanent" protecting group for hydroxyl functions because of its robustness. mpg.de Benzyl glycolate can serve as a reagent in this context, where its benzyl component is used to form stable benzyl ethers with the hydroxyl groups of sugars, enabling chemists to perform reactions on other parts of the molecule without unintended side reactions. smolecule.com
This compound is explicitly used as a precursor for the preparation of protected monosaccharide building blocks, which are essential for the assembly of more complex oligosaccharides. ottokemi.comsmolecule.comsigmaaldrich.com These protected units are crucial intermediates in glycoscience. For instance, research has demonstrated the use of this compound in the synthesis of complex sialic acid derivatives, such as methyl [2-(2′-benzyloxy-2′-oxoethyl)-5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-α- and -β-D-glycero-D-galacto-2-nonulopyranosid]onate. sigmaaldrich.comscientificlabs.co.ukchemicalbook.com It has also been used in preparing sialic acid oligomers, where monosaccharides with suitable functionalities serve as the foundational blocks. sigmaaldrich.comchemsrc.comsigmaaldrich.com
Table 1: Examples of Complex Monosaccharide Syntheses Involving this compound
| Target Molecule/Derivative | Role of this compound | Reference |
|---|---|---|
| Sialic Acid Oligomers | Used in the preparation of monosaccharide building blocks for oligomer assembly. | sigmaaldrich.comchemsrc.comsigmaaldrich.com |
| Methyl [2-(2′-benzyloxy-2′-oxoethyl)...nonulopyranosid]onate | Direct synthetic precursor. | sigmaaldrich.comscientificlabs.co.ukchemicalbook.com |
| 2'α-O-benzyl Neu5Ac-α-(2-->5)Neu5Gc | The benzyl group acts as a protecting group at the reducing end of the disaccharide. | chemsrc.comsigmaaldrich.com |
A critical aspect of using any protecting group is the ability to remove it efficiently and selectively at the desired stage of the synthesis. The benzyl group is prized for the variety of methods available for its cleavage, which can be chosen to avoid disturbing other sensitive groups in the molecule. mpg.de
The most common and mildest method for deprotecting benzyl ethers is catalytic hydrogenolysis. organic-chemistry.orguwindsor.ca This reaction involves treating the benzylated compound with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst, which cleaves the carbon-oxygen bond of the ether, regenerating the hydroxyl group and producing toluene (B28343) as a byproduct. organic-chemistry.org
Other deprotection strategies exist for substrates that may not be compatible with hydrogenation, for example, due to the presence of other reducible functional groups like alkenes or alkynes. uwindsor.ca These methods include the use of strong acids or oxidative cleavage. organic-chemistry.org For instance, p-methoxybenzyl (PMB) ethers, a substituted variant, can be selectively cleaved using single electron oxidants like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.org
Table 2: Deprotection Strategies for Benzyl Ethers
| Method | Reagents | Conditions | Selectivity/Notes |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Neutral, mild conditions | Most common method; not compatible with reducible groups like alkenes. organic-chemistry.orguwindsor.ca |
| Birch Reduction | Na, NH₃ (liquid) | Low temperature, strongly reducing | Less common; useful when hydrogenation is not an option. uwindsor.ca |
| Acid Cleavage | Strong acids (e.g., BCl₃) | Varies | Limited to acid-insensitive substrates. organic-chemistry.org |
| Oxidative Cleavage | DDQ | For substituted benzyl ethers (e.g., PMB) | High selectivity for electron-rich benzyl groups. organic-chemistry.org |
Precursor in Polymer Chemistry
The application of this compound extends into materials science, where it serves as a valuable monomer for the synthesis of specialized polymers. Its structure allows for the introduction of pendent ester side groups onto a polymer backbone, influencing the final material's characteristics.
This compound is utilized in the synthesis of novel polymeric phosphazenes. sigmaaldrich.comsigmaaldrich.comchemicalbook.com Phosphazenes are polymers with an inorganic backbone of alternating phosphorus and nitrogen atoms (-P=N-). smolecule.com By reacting poly(dichlorophosphazene) (B1141720) with the sodium salt of this compound, the chlorine atoms on the phosphazene backbone are substituted with this compound side chains. This results in the formation of poly[bis(benzyl glycolato)phosphazene], a polymer where the inorganic backbone is decorated with organic ester side units. sigmaaldrich.comsigmaaldrich.comchemicalbook.com This synthetic approach is modular and has also been used to create related polymers with different side groups, such as poly[bis(ethyl glycolato)phosphazene] and poly[bis(benzyl lactato)phosphazene]. sigmaaldrich.comsigmaaldrich.comchemicalbook.com
The incorporation of this compound into polymer structures is a key strategy for tailoring the material's properties. smolecule.comuu.nl The ester linkages in the pendent side chains of poly[bis(benzyl glycolato)phosphazene] are susceptible to hydrolysis. This feature makes such polymers prototypes for new classes of bioerodible materials. sigmaaldrich.comchemsrc.com The rate of degradation and other physical properties, such as solubility and thermal characteristics, can be fine-tuned by altering the structure of the side group. smolecule.com By using this compound and its analogues, chemists can design polymers with specific degradation profiles and mechanical properties for a range of potential applications. google.com
Intermediate in Fine Chemical Synthesis
Fine chemicals are pure, single chemical substances produced in limited quantities and are characterized by their complex molecular structures. They serve as essential starting materials and intermediates for a wide range of specialty chemicals, including pharmaceuticals, agrochemicals, and dyes. pharmacompass.com In this context, this compound serves as a valuable intermediate. ontosight.ai
The structural features of this compound, namely the hydroxyl and ester functional groups, allow it to participate in a variety of chemical transformations. google.com This reactivity makes it an important precursor for creating more complex molecules. For instance, this compound is used in the synthesis of methyl [2-(2′-benzyloxy-2′-oxoethyl)-5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-α- and -β-D-glycero-D-galacto-2-nonulopyranosid]onate. sigmaaldrich.comchemicalbook.comsigmaaldrich.com It is also a key component in the preparation of certain monosaccharide building blocks and in the synthesis of novel polymeric phosphazenes, such as poly[bis(benzyl glycolato)phosphazene]. sigmaaldrich.comsigmaaldrich.comchemicalbook.com
The use of benzyl alcohol as a benzylating agent is considered a green catalytic method for reactions like the anisole (B1667542) benzylation reaction, which is significant in the fine chemical industry. google.com This approach is often preferred due to its higher atom economy and reduced environmental impact compared to methods using benzyl chloride. google.com
Utility in Glycoscience and Biomolecule Construction
Glycoscience is a field that investigates the structure, function, and biology of carbohydrates, also known as glycans. researchgate.net The synthesis of complex carbohydrate structures, such as oligosaccharides, is a challenging yet crucial aspect of this field. This compound has proven to be an indispensable tool in the construction of these intricate biomolecules, particularly those involving sialic acids. researchgate.net
Synthesis of Sialic Acid Oligomers
Sialic acids are a family of nine-carbon sugar acids that are typically found at the outermost ends of glycan chains on cell surfaces. ru.nl They play critical roles in numerous biological processes. N-glycolylneuraminic acid (Neu5Gc) is a common form of sialic acid found in most mammals, but not typically synthesized in humans. researchgate.net The synthesis of oligosaccharides containing Neu5Gc is of significant interest for biological and chemical investigations. nthu.edu.tw
A facile synthesis of α-(2→5) linked Neu5Gc oligomers has been developed utilizing suitably functionalized monosaccharides as building blocks. sigmaaldrich.comsigmaaldrich.comchemsrc.com In these synthetic strategies, this compound can be involved in the formation of key intermediates. For instance, a chemoenzymatic approach for the synthesis of a Neu5Gc derivative involves the acylation of D-mannosamine with a benzyl-protected N-glycolyl group, followed by an aldolase-catalyzed reaction to yield the Neu5Gc derivative in high yield. frontiersin.orgnih.gov
The construction of these oligomers often requires careful manipulation of protecting groups. sigmaaldrich.comsigmaaldrich.com The benzyl group from this compound can serve as a protecting group that is later removed to facilitate the assembly of the fully protected oligomers. chemsrc.com
Preparation of Sialic Acid Dimer Derivatives
The synthesis of specific sialic acid dimer derivatives further highlights the utility of this compound. A notable example is the preparation of a disaccharide, Neu5Ac-α-(2→5)Neu5Gc, which features a benzyl protecting group at the reducing end. chemsrc.comnih.gov This synthesis was achieved by coupling easily accessible building units. chemsrc.comnih.gov
The process involves the stereoselective synthesis of Neu5Acα(2→5)Neu5Gc, a crucial building block for oligo/poly(→5-O-glycolylNeu5Gcα2→) chains. researchgate.net Subsequent deprotection of the coupling product leads to the isolation of the target dimer in high yield. nih.gov Research has also reported the synthesis of a (Troc)-protected α-2-benzyl glycolate sialoside, which facilitates sialylation and amide-coupling reactions in the synthesis of α(2→5)Neu5Gc-linked oligomers. nthu.edu.tw
The following table summarizes key synthetic applications of this compound in the preparation of sialic acid derivatives:
| Application | Target Molecule/Structure | Key Role of this compound |
| Sialic Acid Oligomer Synthesis | α-(2→5)Neu5Gc oligomers | Precursor for key building blocks; source of benzyl protecting group. sigmaaldrich.comsigmaaldrich.comchemsrc.com |
| Sialic Acid Dimer Synthesis | Neu5Ac-α-(2→5)Neu5Gc | Provides α-benzyl protecting group at the reducing end of the disaccharide. chemsrc.comnih.gov |
| Sialoside Synthesis | (Troc)-protected α-2-benzyl glycolate sialoside | Facilitates sialylation and amide-coupling reactions. nthu.edu.tw |
Spectroscopic and Analytical Characterization of Benzyl Glycolate and Its Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the hydrogen and carbon atomic environments. For benzyl (B1604629) glycolate (B3277807) (C₉H₁₀O₃), both ¹H and ¹³C NMR are instrumental in confirming its structure. tcichemicals.com
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of benzyl glycolate, distinct signals correspond to the different types of protons present in the molecule: the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl group (—CH₂—), the methylene protons of the glycolate moiety (—CH₂—), and the hydroxyl proton (—OH). The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard reference.
The aromatic protons of the phenyl ring typically appear as a multiplet in the range of δ 7.3-7.4 ppm. The two methylene groups give rise to sharp singlets. The benzylic protons (—COOCH₂Ph) are observed at approximately δ 5.2 ppm, while the protons on the carbon adjacent to the hydroxyl group (HOCH₂—) appear at around δ 4.2 ppm. The hydroxyl proton signal is often a broad singlet and its position can vary depending on solvent and concentration. nih.gov
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic | ~7.35 | Multiplet | C₆H₅— |
| Benzylic | ~5.20 | Singlet | —O—CH₂—Ph |
| Glycolate | ~4.19 | Singlet | HO—CH₂—COO— |
| Hydroxyl | Variable | Broad Singlet | —OH |
Data sourced from typical spectral values for the compound structure. nih.gov
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct peaks are observed for the carbonyl carbon, the carbons of the aromatic ring, the benzylic methylene carbon, and the glycolate methylene carbon. nih.gov
The ester carbonyl carbon (C=O) is characteristically found far downfield, typically around 172 ppm. The aromatic carbons produce signals between 128 and 135 ppm. The benzylic carbon (—O—CH₂—Ph) appears at approximately 67 ppm, and the glycolate carbon (HO—CH₂—) is observed around 61 ppm. nih.gov
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ) (ppm) | Assignment |
|---|---|---|
| Carbonyl | ~172.3 | —COO— |
| Aromatic C (quaternary) | ~135.2 | C—CH₂ |
| Aromatic CH | ~128.6 | C₆H₅ |
| Aromatic CH | ~128.4 | C₆H₅ |
| Aromatic CH | ~128.3 | C₆H₅ |
| Benzylic Carbon | ~67.3 | —O—CH₂—Ph |
| Glycolate Carbon | ~60.8 | HO—CH₂— |
Data sourced from spectral database information. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups: the hydroxyl (O-H) group, the ester carbonyl (C=O) group, and the carbon-oxygen (C-O) single bonds, as well as aromatic C-H bonds. nih.govresearchgate.net
A strong, broad absorption band corresponding to the O-H stretch of the alcohol group is typically observed in the region of 3600-3200 cm⁻¹. libretexts.org A very strong and sharp peak for the ester C=O stretch appears around 1760-1735 cm⁻¹. libretexts.org The C-O stretching vibrations for the ester and alcohol functionalities are found in the 1300-1000 cm⁻¹ region. libretexts.org Aromatic C-H stretching can be seen just above 3000 cm⁻¹. nih.govlibretexts.org
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl | O—H Stretch | 3600 - 3200 | Strong, Broad |
| Aromatic C-H | C—H Stretch | 3100 - 3000 | Medium |
| Ester Carbonyl | C=O Stretch | 1760 - 1735 | Strong, Sharp |
| Ester/Alcohol | C—O Stretch | 1300 - 1000 | Strong |
Data represents typical ranges for the specified functional groups. nih.govlibretexts.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound.
Fast Atom Bombardment (FAB) Mass Spectrometry
Fast Atom Bombardment (FAB) is a soft ionization technique in mass spectrometry where a sample is mixed with a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms like argon or xenon. wikipedia.orgumd.edu This process sputters sample molecules into the gas phase and ionizes them with minimal fragmentation. libretexts.org
FAB is particularly useful for polar and thermally unstable molecules. libretexts.org It typically produces a protonated molecular ion, [M+H]⁺, which allows for direct determination of the molecular weight. For this compound (molecular weight 166.17 g/mol ), the [M+H]⁺ ion would be expected at a mass-to-charge ratio (m/z) of approximately 167.18. nih.gov This technique provides clear molecular weight information, which is crucial for structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scholarsresearchlibrary.com It is a primary method for assessing the purity of volatile and semi-volatile compounds like this compound and confirming their identity. tcichemicals.comnih.gov
In a GC-MS analysis, the sample is vaporized and passed through a capillary column (e.g., a DB-5MS column) where components are separated based on their boiling points and interactions with the column's stationary phase. mdpi.com Each separated component then enters the mass spectrometer, which acts as a detector. scholarsresearchlibrary.com
The mass spectrometer records a mass spectrum for each component, which is a unique fragmentation pattern that serves as a molecular "fingerprint." For this compound, the mass spectrum would show the molecular ion (M⁺) at m/z 166, and characteristic fragment ions. A prominent fragment would be the tropylium (B1234903) cation (a rearranged benzyl cation) at m/z 91, resulting from the cleavage of the benzyl group. This combination of a specific retention time from the GC and a unique mass spectrum from the MS provides high confidence in the identity and purity of the analyte. nih.govscholarsresearchlibrary.com
Chromatographic Methodologies for Reaction Monitoring and Purity Assessment
Chromatographic techniques are essential tools for the analysis of this compound, particularly for monitoring the progress of its synthesis and for assessing the purity of the final product. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. operachem.com Both Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are routinely employed for these purposes.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique used extensively for the qualitative monitoring of organic reactions. libretexts.orgresearchgate.net It is particularly useful for tracking the synthesis of this compound, which is often prepared through the esterification of glycolic acid with benzyl alcohol.
Principle and Application in Reaction Monitoring
TLC operates on the principle of adsorption chromatography. operachem.com The separation occurs on a plate coated with a thin layer of an adsorbent material, which acts as the stationary phase. uct.ac.za For the analysis of moderately polar compounds like this compound and its precursors, silica (B1680970) gel is the most common stationary phase due to its polar nature. operachem.comuct.ac.za
When monitoring the esterification reaction, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. libretexts.org The plate is then developed in a sealed chamber containing a suitable solvent system, the mobile phase. uct.ac.za The mobile phase moves up the plate by capillary action, carrying the components of the mixture with it at different rates depending on their polarity and affinity for the stationary phase. uct.ac.za
Reactants: Glycolic acid is highly polar and will have a strong affinity for the silica gel, resulting in a low retention factor (Rƒ). Benzyl alcohol is less polar than glycolic acid and will travel further up the plate.
Product: this compound, being an ester, is significantly less polar than the starting glycolic acid. It will, therefore, have a much higher Rƒ value and appear as a spot that moves closer to the solvent front. uct.ac.za
The progress of the reaction is observed by the gradual disappearance of the reactant spots and the intensification of the product spot. libretexts.org A "co-spot," where the reaction mixture and a standard of the starting material are applied at the same point, can be used to definitively identify the reactant spot in the mixture. libretexts.org The reaction is considered complete when the limiting reactant's spot is no longer visible in the reaction mixture lane. libretexts.org
Practical Considerations
Stationary Phase: Silica gel 60 F₂₅₄ plates are commonly used. The "F₂₅₄" indicates the presence of a fluorescent indicator that allows for visualization under UV light. cdnsciencepub.com
Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is typical for separating esters. libretexts.orgamazonaws.com The ratio can be adjusted to optimize the separation; for instance, a 4:1 mixture of hexanes to ethyl acetate (B1210297) is a common starting point. libretexts.org
Visualization: Since this compound contains a benzene (B151609) ring, it is UV-active and can be visualized as a dark spot on the fluorescent plate under a UV lamp (at 254 nm). libretexts.org Additionally, chemical staining agents can be used. For example, charring with sulfuric acid or using a potassium permanganate (B83412) stain can reveal the spots of organic compounds. uct.ac.za
Table 1: Typical TLC Parameters for Monitoring this compound Synthesis
| Parameter | Description | Purpose |
| Stationary Phase | Silica gel 60 F₂₅₄ coated on glass or aluminum plates uct.ac.zacdnsciencepub.com | Provides a polar surface for separation based on adsorption. operachem.com |
| Mobile Phase | Hexanes:Ethyl Acetate (e.g., 4:1 v/v) libretexts.org | Elutes the compounds up the plate; ratio is optimized for separation. |
| Application | Spotting reactants, product standards, and reaction mixture aliquots. libretexts.org | To compare the Rƒ values and monitor component changes. |
| Visualization | UV light (254 nm), Potassium Permanganate stain, Sulfuric Acid charring uct.ac.za | To make the separated, colorless spots visible. |
| Analysis | Comparison of Rƒ values of reactants vs. product. | Tracks the consumption of reactants and formation of the product. libretexts.org |
Gas Chromatography (GC)
Gas Chromatography is a powerful analytical technique used for separating and quantifying volatile and thermally stable compounds. It is the preferred method for assessing the final purity of this compound. cdc.gov Commercial suppliers often report purity levels greater than 97.0% or 98.0% as determined by GC. tcichemicals.comottokemi.com
Principle and Application in Purity Assessment
In GC, a gaseous mobile phase, known as the carrier gas, transports the sample through a long, thin, coated tube called a column, which contains the stationary phase. drawellanalytical.com The separation is based on the partitioning of the components between the carrier gas and the stationary phase. Less volatile components or those with a higher affinity for the stationary phase travel more slowly through the column, resulting in longer retention times.
For purity analysis, a dilute solution of the purified this compound is injected into the GC. The instrument produces a chromatogram, which is a plot of detector response versus time. A pure sample should ideally show a single, sharp peak corresponding to this compound. The presence of other peaks indicates impurities, and their peak areas can be used to estimate their relative concentrations, thus determining the purity of the main compound.
Instrumentation and Method Parameters
Injector: A temperature-programmed multimode inlet is often used to ensure the sample is vaporized efficiently without thermal decomposition. nih.gov
Carrier Gas: Inert gases like helium, nitrogen, or argon are used as the mobile phase. drawellanalytical.com Helium is common, often run at a constant flow rate, for instance, 1.2 mL/min. nih.gov
Column: A capillary column with a non-polar or mid-polarity stationary phase is suitable for analyzing esters. A common choice might be a column like a VF-17ms (30 m x 0.25 mm x 0.25 µm), which has a (50%-phenyl)-methylpolysiloxane phase, or a standard BPX5 column. nih.govijern.com
Oven Temperature Program: The column oven temperature is typically programmed to increase during the analysis. A typical program might start at a low temperature (e.g., 55°C), hold for a minute, then ramp up in stages to a high temperature (e.g., 300°C) to elute all components. nih.gov
Detector: A Flame Ionization Detector (FID) is commonly used for quantifying organic compounds like this compound due to its high sensitivity and wide linear range. cdc.gov For structural confirmation and identification of impurities, a Mass Spectrometer (MS) is used as the detector (GC-MS), which provides both retention time data and a mass spectrum for each eluted component. cdc.govnipes.org
Table 2: Illustrative GC Parameters for Purity Analysis of this compound
| Parameter | Typical Setting | Purpose |
| Instrument | Gas Chromatograph with FID or MS detector cdc.gov | Separates and detects volatile components of the sample. |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) nih.gov | Provides the surface area for separation to occur. |
| Carrier Gas | Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min) drawellanalytical.comnih.gov | Transports the sample through the column. |
| Injector Temperature | ~250°C | Ensures rapid vaporization of the sample. |
| Oven Program | Initial: 55°C, Ramp 1: 30°C/min to 115°C, Ramp 2: 5°C/min to 160°C, Ramp 3: 30°C/min to 300°C nih.gov | Controls the elution of compounds based on boiling point/volatility. |
| Detector Temperature | FID: ~280°C; MS Transfer Line: ~280°C | Prevents condensation of eluted compounds. |
| Analysis | Peak area percentage of the main this compound peak. | Quantifies the purity of the sample. |
Computational Chemistry Studies on Benzyl Glycolate Systems
Investigation of Reaction Mechanisms and Pathways
Understanding how benzyl (B1604629) glycolate (B3277807) participates in chemical reactions is crucial for its application in synthesis and materials science. smolecule.com Computational methods allow for the detailed exploration of reaction energy profiles, identifying the most likely pathways and the structures of transient species.
Density Functional Theory (DFT) has become a primary method for investigating reaction mechanisms due to its favorable balance of computational cost and accuracy. nih.gov This approach is used to calculate the potential energy surface of a reaction, identifying the energy of reactants, products, and, most importantly, the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy barrier, a key factor in reaction kinetics. semanticscholar.org
For systems involving benzyl groups, DFT methods like B3LYP, M06-2X, and MPW1K have been successfully employed. researchgate.netuq.edu.au For instance, in studies of the oxidation of benzyl alcohol, a related compound, DFT calculations at the M06-2X/6-311+G(d,p) level were used to elucidate the reaction pathways and show that H-abstraction is an energetically favorable route. researchgate.net Similarly, calculations on the Benzyl-Claisen rearrangement have utilized the B3LYP functional to show the reaction is a concerted process that proceeds via a chair-like transition state. uq.edu.au The geometry of transition states can be optimized, and frequency calculations are performed to confirm that they represent a true saddle point on the energy surface (characterized by a single imaginary frequency). acs.org
Table 1: Common DFT Functionals and Basis Sets in Reaction Mechanism Studies
| Functional | Type | Typical Application | Basis Set Example |
|---|---|---|---|
| B3LYP | Hybrid-GGA | Geometry optimizations, general-purpose energetics. nih.govuq.edu.au | 6-31G(d) |
| M06-2X | Hybrid Meta-GGA | Good for non-covalent interactions, thermochemistry, and kinetics. researchgate.net | 6-311+G(d,p) |
| CAM-B3LYP | Long-range Corrected Hybrid | Improved accuracy for charge-transfer excitations and long-range interactions. rsc.org | 6-31G(d) |
| wB97X-D | Long-range Corrected Hybrid with Dispersion | Includes empirical dispersion corrections, suitable for systems where van der Waals forces are important. rsc.org | 6-31+G** |
For higher accuracy, particularly for energy calculations, ab initio (from first principles) methods are employed. These methods are computationally more demanding than DFT but often provide benchmark results. Møller-Plesset perturbation theory (MP2) is a common method that incorporates electron correlation beyond the Hartree-Fock level. sandiego.edu
Complete Basis Set (CBS) methods, such as CBS-QB3, are composite techniques designed to approximate the results of a very high-level calculation with a much larger basis set. uq.edu.ausandiego.edu The CBS-QB3 method involves a series of calculations, including an initial geometry optimization (often with B3LYP), followed by single-point energy calculations with more sophisticated methods like MP2 and CCSD(T) and basis set extrapolations. uq.edu.au These methods are invaluable for obtaining highly accurate reaction enthalpies and activation energies. sandiego.edu For example, in studies of pericyclic reactions, CBS-QB3 has been used as a benchmark to assess the performance of various DFT functionals. uq.edu.ausandiego.edu The application of these methods to benzyl glycolate can provide definitive data on its electronic structure and the thermodynamics of its reactions. nih.govresearchgate.net
Table 2: Comparison of High-Level Ab Initio Methods
| Method | Description | Key Advantage | Common Use Case |
|---|---|---|---|
| MP2 | Møller-Plesset perturbation theory to the second order. | Captures the most significant effects of dynamic electron correlation at a moderate cost. sandiego.edu | Geometry optimization and energy calculations for medium-sized molecules. |
| CBS-QB3 | Composite method involving multiple calculation steps. | High accuracy for thermochemical data (e.g., heats of formation, reaction energies) approaching chemical accuracy (~1 kcal/mol). uq.edu.aunih.gov | Benchmarking DFT results, calculating accurate energy profiles. |
| CASSCF/CASPT2 | Multi-configurational methods. | Essential for describing systems with significant static correlation, such as bond-breaking or electronically excited states. sandiego.edu | Studying complex reaction pathways and photochemistry. |
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com The HOMO, being the orbital containing the most available electrons, acts as a nucleophile, while the LUMO, the lowest energy empty orbital, acts as an electrophile. libretexts.org
The energy and symmetry of these orbitals determine the feasibility and outcome of a reaction. numberanalytics.com
Energy Gap : A small energy gap between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile) indicates a favorable interaction and a more facile reaction. nih.gov
Orbital Coefficients : The spatial distribution and magnitude of the FMOs on different atoms within this compound can predict the site of electrophilic or nucleophilic attack. The atoms with the largest coefficients in the HOMO are most likely to be attacked by an electrophile, while those with the largest coefficients in theLUMO are susceptible to attack by a nucleophile. unesp.br
This analysis is a powerful qualitative tool for rationalizing reaction mechanisms, including cycloadditions and pericyclic reactions, and can be readily applied to predict how this compound will interact with various reagents. wikipedia.orgnumberanalytics.com
Table 3: FMO Interactions and Predicted Reactivity
| Reactant 1 | Reactant 2 | Interaction | Reaction Type Favored |
|---|---|---|---|
| This compound (Nucleophile) | Electrophile | HOMO(BG) → LUMO(Electrophile) | Nucleophilic attack from this compound |
| This compound (Electrophile) | Nucleophile | LUMO(BG) → HOMO(Nucleophile) | Electrophilic attack on this compound |
| Diene | Dienophile (BG) | HOMO(Diene) → LUMO(BG) | Diels-Alder (Normal electron demand) numberanalytics.com |
| Diene (BG) | Dienophile | HOMO(BG) → LUMO(Dienophile) | Diels-Alder (Inverse electron demand) numberanalytics.com |
Molecular Modeling of Interactions and Conformations
The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and biological interactions. Molecular modeling encompasses a range of computational techniques used to explore these aspects. mdpi.com
Conformational analysis of this compound involves identifying its stable low-energy structures (conformers). This is often done using molecular mechanics force fields (e.g., MMFF94, AMBER), which model molecules as a collection of atoms connected by springs. tntech.edu By systematically rotating the rotatable bonds (e.g., C-C, C-O bonds), a potential energy landscape can be generated, and its minima correspond to stable conformers. tntech.edu For this compound, key conformations will be determined by the relative orientations of the benzyl, ester, and hydroxyl groups, influenced by intramolecular hydrogen bonding and steric hindrance. Studies on the closely related methyl glycolate have identified different conformers based on such interactions. researchgate.net Similarly, the conformational preferences of benzyl alcohol are well-studied and provide a basis for understanding the benzyl portion of the molecule. researchgate.net This analysis is critical for understanding how the molecule might bind to a receptor or self-assemble. mdpi.comresearchgate.net
Table 4: Common Molecular Mechanics Force Fields
| Force Field | Primary Application Area | Strengths |
|---|---|---|
| MMFF94 | Small organic molecules, drug-like compounds. | Good for conformational analysis and intermolecular interactions of a broad range of organic molecules. tntech.edu |
| AMBER | Biomolecules (proteins, nucleic acids). | Highly optimized for simulations of biological macromolecules in solution. |
| CHARMM | Biomolecules, lipids, carbohydrates. | Versatile force field with extensive parameterization for biological systems. |
| OPLS-AA | Organic liquids, biomolecules. | Designed to accurately reproduce properties of liquids and solvated biomolecules. |
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry can predict various spectroscopic properties, aiding in the structural elucidation of this compound and the interpretation of experimental data. arxiv.org These predictions serve as a powerful complement to laboratory measurements.
NMR Spectroscopy : DFT calculations can predict nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C). The accuracy of these predictions, often using the GIAO (Gauge-Independent Atomic Orbital) method, is typically sufficient to help assign peaks in an experimental spectrum. nih.gov
Infrared (IR) Spectroscopy : By performing frequency calculations, typically at the DFT level, the vibrational modes of the molecule can be determined. nih.gov The resulting frequencies and their intensities correspond to the peaks in an IR spectrum. These calculations are useful for identifying characteristic functional group vibrations, such as the C=O stretch of the ester and the O-H stretch of the alcohol.
UV-Vis Spectroscopy : The electronic absorption spectrum, which shows how a molecule absorbs light in the ultraviolet and visible regions, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). rsc.org This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the λ_max values in a UV-Vis spectrum. nih.govrsc.org
Table 5: Computational Methods for Spectroscopic Prediction
| Spectroscopy Type | Predicted Parameter | Common Computational Method |
|---|---|---|
| NMR | Chemical Shifts (δ), Coupling Constants (J) | DFT (e.g., B3LYP/6-31G(d)) with GIAO method. nih.gov |
| IR / Raman | Vibrational Frequencies (cm⁻¹), Intensities | DFT (Harmonic frequency analysis). nih.gov |
| UV-Vis | Electronic Transition Energies (λ_max), Oscillator Strengths | Time-Dependent DFT (TD-DFT). rsc.org |
| Mass Spectrometry | Molecular Ion Peak, Fragmentation Pathways | Not directly predicted, but bond dissociation energies from DFT can suggest likely fragmentation patterns. |
Biological Activities and Mechanistic Investigations of Benzyl Glycolate
Immunomodulatory Effects
Benzyl (B1604629) glycolate (B3277807) has demonstrated notable interactions with the immune system, primarily through its influence on inflammatory pathways. These effects are largely attributed to its engagement with specific receptors on immune cells, leading to a cascade of downstream signaling events.
Interaction with Toll-like Receptor 4 (TLR-4) on Immune Cells
Research indicates that benzyl glycolate interacts with Toll-like Receptor 4 (TLR-4), a key pattern recognition receptor of the innate immune system. smolecule.com This interaction has been observed on immune cells such as macrophages and dendritic cells. smolecule.com TLR-4 is known to recognize pathogen-associated molecular patterns, and its activation initiates an inflammatory response. The engagement of this compound with TLR-4 suggests its potential role as a modulator of innate immunity. smolecule.com
Induction of Inflammatory Cytokine Release (e.g., TNF-α, IL-1β)
Following the interaction with TLR-4, this compound has been shown to trigger the production and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). smolecule.com The release of these cytokines is a hallmark of an activated inflammatory response. This indicates that this compound can enhance inflammatory responses within biological systems. smolecule.com
| Cytokine | Effect of this compound |
| TNF-α | Induced release |
| IL-1β | Induced release |
Implications for Therapeutic Interventions in Immune Dysregulation
The ability of this compound to modulate immune responses through TLR-4 and induce inflammatory cytokines suggests its potential for therapeutic applications in conditions characterized by immune dysregulation. smolecule.com This property is currently under investigation, with further studies needed to fully elucidate its range of interactions and therapeutic potential in biological systems. smolecule.com
Cellular Maturation Promotion
This compound has been reported to possess cell-maturation activity. However, detailed mechanistic studies and specific data on the types of cells affected and the markers of maturation are limited in the current scientific literature. The promotion of maturation in immune cells, such as dendritic cells and macrophages, is a critical aspect of a functional immune response, involving the upregulation of co-stimulatory molecules and Major Histocompatibility Complex (MHC) molecules. While the interaction of this compound with these cells is known, specific research detailing its direct role in their maturation process is an area requiring further investigation.
| Cell Type | Reported Activity | Specific Markers of Maturation |
| General | Cell-maturation activity | Data not available |
| Immune Cells | Interaction observed | Data on specific marker upregulation not available |
Potential Cytotoxic Effects
The cytotoxic potential of benzyl derivatives has been a subject of interest in cancer research. However, specific findings related to this compound itself are still in the preliminary stages.
Preliminary Findings on Cancer Cell Proliferation Inhibition
While various benzyl derivatives have been investigated for their anti-cancer properties, there is a notable lack of direct research findings on the specific cytotoxic effects of this compound on cancer cell proliferation. Studies on related compounds, such as glucopyranosyl-conjugated benzyl derivatives, have shown inhibition of cancer cell proliferation, suggesting that the benzyl group can be an important pharmacophore. nih.gov However, without direct studies on this compound, its potential to inhibit cancer cell proliferation remains an area for future research.
| Compound | Effect on Cancer Cell Proliferation |
| This compound | Data not available |
| Glucopyranosyl-conjugated benzyl derivatives | Inhibition observed nih.gov |
Enzymatic Interactions and Ligand Activity in Biological Systems
This compound demonstrates notable interactions within biological systems, particularly concerning its activity as a ligand and its role in influencing enzymatic processes. Research has identified that this compound can interact with Toll-like receptor 4 (TLR4), a key component of the innate immune system found on immune cells like macrophages and dendritic cells. biosynth.com This interaction triggers a signaling cascade that results in the production of inflammatory cytokines, including TNF-α and IL-1β. biosynth.com This activity highlights the compound's potential to modulate immune responses. TLR4, in conjunction with its co-receptor MD-2, binds ligands to initiate intracellular signaling, leading to the activation of transcription factors that orchestrate inflammatory and immune responses. nih.govmdpi.com
Beyond its immunomodulatory effects, this compound serves as a valuable precursor in the synthesis of potential enzyme inhibitors. It has been utilized in the preparation of phosphonate (B1237965) dipeptides, which are investigated as potential inhibitors of the VanX enzyme. The VanX enzyme is crucial for certain bacteria to develop vancomycin resistance, as it hydrolyzes D-Ala–D-Ala dipeptides, preventing the accumulation of cell wall precursors that are susceptible to the antibiotic. nih.gov The use of this compound in synthesizing inhibitors for such enzymes underscores its relevance in medicinal chemistry research. The compound has also been noted for its cell-maturation and general receptor activity. biosynth.com
| Biological Target | Observed Interaction/Activity | Potential Implication |
|---|---|---|
| Toll-like receptor 4 (TLR4) | Acts as a ligand, initiating the production of inflammatory cytokines (TNF-α, IL-1β). biosynth.com | Immunomodulation |
| VanX Enzyme System | Used as a moiety in the synthesis of phosphonate dipeptides to act as potential inhibitors. | Development of antibiotic resistance modulators |
| General Cellular Processes | Exhibits cell-maturation activity. biosynth.com | Research in cell differentiation and development |
Metabolic Fates and the Role of Hydrolysis Products
The primary metabolic fate of this compound in biological systems is hydrolysis. The ester linkage in the molecule is susceptible to cleavage, a reaction that can be catalyzed by either acids or bases. This hydrolysis reaction breaks down this compound into its two constituent components: glycolic acid and benzyl alcohol. These hydrolysis products are not inert; they are biologically active molecules that can subsequently enter and participate in various metabolic pathways.
Glycolic acid, the smallest α-hydroxy acid, is an active metabolite in numerous biological pathways. rupahealth.com In microorganisms like Escherichia coli, a postulated pathway for glycolic acid utilization involves its conversion through glycerate and 3-phosphoglycerate to pyruvate, which then enters the tricarboxylic acid (TCA) cycle. nih.gov More broadly, glycolic acid is involved in the synthesis and degradation of ketone bodies, the citrate cycle, and the metabolism of several amino acids. rupahealth.com
Biotechnological production of glycolic acid has been engineered in microorganisms by linking various metabolic routes, such as the Dahms pathway and the glyoxylate (B1226380) bypass. researchgate.netnih.gov These synthetic pathways can convert sugars like D-xylose into glycolic acid. researchgate.netresearchgate.net Glycolic acid serves as a precursor to oxalate (B1200264), and a significant portion is derived from the metabolism of glycine and the turnover of collagen. rupahealth.com Its role as a fundamental two-carbon building block makes it a versatile chemical with applications in the synthesis of biodegradable polymers. researchgate.netresearchgate.net
Benzyl alcohol, the other product of this compound hydrolysis, also exhibits a range of biological activities. It is widely recognized for its antimicrobial properties and is used as a preservative in a variety of pharmaceutical and cosmetic formulations. phexcom.com It functions as a bacteriostatic agent against many Gram-positive bacteria, yeasts, and fungi, with its optimal activity occurring in acidic conditions (pH < 5). phexcom.comnih.gov
Beyond its preservative function, benzyl alcohol possesses antioxidant and anti-inflammatory properties. scispace.comnih.gov As an antioxidant, it can help protect against damage from free radicals. scispace.com In bacterial systems, such as Pseudomonas putida, benzyl alcohol can be metabolized through a pathway involving oxidation to benzaldehyde (B42025) and benzoic acid, which is then funneled into the catechol ortho-cleavage pathway to eventually enter the TCA cycle. nih.govnih.gov It is also a metabolite found in or produced by Escherichia coli. nih.gov
| Hydrolysis Product | Key Biological Roles | Relevant Metabolic Pathways |
|---|---|---|
| Glycolic Acid | Metabolic intermediate, precursor for oxalate and biodegradable polymers. rupahealth.comresearchgate.net | Tricarboxylic Acid (TCA) Cycle, Glyoxylate Shunt, Dahms Pathway. nih.govresearchgate.net |
| Benzyl Alcohol | Antimicrobial preservative, antioxidant, anti-inflammatory agent. phexcom.comscispace.comnih.gov | Catechol ortho-cleavage pathway (in some bacteria). nih.govnih.gov |
Green Chemistry Principles in Benzyl Glycolate Synthesis and Application
Development of Sustainable Synthetic Processes
Sustainable synthetic processes for benzyl (B1604629) glycolate (B3277807) are being developed through the implementation of solvent-free reaction conditions and the exploration of environmentally benign solvents. These approaches address the significant environmental impact associated with the use of traditional volatile organic compounds (VOCs) as solvents in chemical reactions.
Solvent-free synthesis offers a significant advancement in green chemistry by eliminating the need for solvents, which are often a major source of waste and environmental pollution. In the context of benzyl glycolate and related benzyl esters, research has demonstrated the feasibility and benefits of solvent-free reaction conditions, particularly in conjunction with effective catalysts.
One promising approach involves the use of lipases as biocatalysts. For instance, studies on the synthesis of benzyl propionate (B1217596) and benzyl butyrate (B1204436) have shown that immobilized lipases, such as Novozym 435 from Candida antarctica, can effectively catalyze the esterification of benzyl alcohol in a solvent-free system. ufsc.br This methodology not only avoids the use of organic solvents but also simplifies product purification and reduces waste generation. The high efficiency of such enzymatic catalysts under solvent-free conditions suggests their potential applicability to the synthesis of this compound.
Additionally, niobium-based catalytic systems have shown remarkable efficiency in the formation of benzyl esters under solvent-free and mild conditions. smolecule.com Stoichiometric reactions with NbCl₅ can proceed at room temperature, achieving high yields with a 1:1 molar ratio of alcohol to acid, which enhances atom economy. The development of heterogeneous niobium catalysts further contributes to the sustainability of the process by allowing for catalyst recovery and reuse. smolecule.com The use of ball milling has also emerged as a sustainable, solvent-less strategy for synthesizing pharmaceutically important molecules and holds potential for the clean synthesis of esters like this compound. rsc.org
Table 1: Comparison of Catalytic Systems for Benzyl Ester Synthesis under Solvent-Free Conditions
| Catalyst System | Reactants | Conditions | Yield | Key Advantages |
| Immobilized Lipase (B570770) (Novozym 435) | Benzyl Alcohol, Propionic Acid/Butyric Acid | Solvent-free | High | Biocatalytic, mild conditions, reusable catalyst |
| Niobium Pentachloride (NbCl₅) | Alcohol, Acid | Solvent-free, Room Temperature | Excellent | High atom economy, mild conditions |
| Heterogeneous Niobium Catalyst (SiO₂-Nb) | Alcohol, Acid | Solvent-free | Good | Reusable catalyst, sustainable |
This table is generated based on data for related benzyl esters and indicates potential pathways for this compound synthesis.
When solvent-free conditions are not feasible, the use of green and benign solvents provides a sustainable alternative to traditional hazardous solvents. These alternative solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources.
Polyethylene glycol (PEG), particularly PEG-400, has been identified as an effective, recyclable, and eco-friendly reaction medium for various organic syntheses. researchgate.netrsc.org Its low toxicity and biodegradability make it an attractive alternative to conventional organic solvents. The application of PEG as a solvent has been demonstrated in reactions such as the asymmetric organocatalytic Michael addition, highlighting its potential as a green solvent for the synthesis of this compound. rsc.org
Another promising green solvent is 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources like corn cobs and bagasse. It exhibits properties similar to traditional ethereal solvents like tetrahydrofuran (B95107) (THF) but with the added benefits of lower water solubility, higher boiling point, and greater stability, which can simplify workup procedures and reduce energy consumption during solvent removal.
Catalysis for Enhanced Atom Economy and Efficiency
Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, selectivity, and atom economy. In the synthesis of this compound, both biocatalytic and phase transfer catalysis approaches are being explored to create more sustainable processes.
Enzymes, as natural catalysts, offer several advantages in chemical synthesis, including high specificity, mild reaction conditions (ambient temperature and pressure), and biodegradability. Lipases are particularly well-suited for esterification reactions and have been successfully employed in the synthesis of various esters.
The lipase B from Candida antarctica (CALB), often used in an immobilized form as Novozym 435, is a highly effective biocatalyst for the production of benzyl esters. nih.govmdpi.com Research on the synthesis of benzyl acetate (B1210297) has demonstrated that immobilized CALB can be reused multiple times without significant loss of activity, making the process more cost-effective and sustainable. nih.gov In a study on the synthesis of benzyl propionate and benzyl butyrate, Novozym 435 showed the best performance among several commercial lipases, even in a solvent-free system. ufsc.br These findings strongly suggest that enzyme-catalyzed reactions are a viable and green route for the synthesis of this compound.
Table 2: Performance of Immobilized Lipase B from Candida antarctica (CALB) in Benzyl Acetate Synthesis
| Cycle | Reaction Time (h) | Yield (%) |
| 1 | 24 | 98 |
| 2 | 24 | 97 |
| 3 | 24 | 95 |
| 4 | 24 | 94 |
| 5 | 24 | 92 |
This table is based on data for benzyl acetate synthesis and illustrates the reusability of the biocatalyst. nih.gov
Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases, thereby eliminating the need for expensive, and often hazardous, homogeneous solvents. In the context of this compound synthesis, PTC can be applied to the esterification of a glycolate salt with a benzyl halide.
A novel approach to PTC involves the use of graphene oxide immobilized quaternary ammonium (B1175870) salts as catalysts for the synthesis of benzyl esters. google.com This method utilizes water as a solvent and allows for the efficient synthesis of benzyl esters from benzyl halides and carboxylates at temperatures between 80-120 °C, with high conversion rates and selectivity. The catalyst is easily recoverable and reusable, contributing to the green credentials of the process. google.com The choice of the phase-transfer catalyst is crucial for the reaction's efficiency, with factors such as the lipophilicity of the catalyst and the nature of the leaving group on the alkylating agent playing important roles. phasetransfercatalysis.com
Waste Prevention and Reduction Strategies
A fundamental principle of green chemistry is the prevention of waste rather than its treatment or cleanup after it has been created. In the synthesis of this compound, waste reduction can be achieved through improved atom economy and the use of recyclable catalysts.
The concept of atom economy, developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. skpharmteco.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. skpharmteco.comprimescholars.com For the synthesis of this compound, using benzyl alcohol as the benzylating agent is considered a greener approach compared to using benzyl chloride, as it offers a higher atom economy and reduces the formation of inorganic salt byproducts.
The use of solid, reusable catalysts, such as the perfluorosulfonic acid resin, is another effective strategy for waste prevention. google.com These heterogeneous catalysts can be easily separated from the reaction mixture by filtration, minimizing waste streams and simplifying product purification compared to homogeneous acid catalysts that require neutralization and extraction steps. The development of catalysts with magnetic recoverability further enhances the ease of separation and reuse, contributing to a more sustainable industrial process. smolecule.com
Energy Efficiency in Chemical Transformations
Energy consumption is a significant factor in the sustainability and cost-effectiveness of chemical synthesis. Traditional esterification processes often require substantial energy inputs for heating and separation. Innovations in process engineering and catalysis are addressing these challenges by developing more energy-efficient methods applicable to the synthesis of this compound.
One such advancement is the Joule-heated interfacial catalysis (JIC) system . This electrified esterification pathway utilizes a hydrophilic, sulfonic acid-functionalized covalent organic framework grown on carbon felt as an interfacial catalyst, with the carbon felt also serving as the electric heat source. nih.gov This design allows for efficient, localized Joule heating directly at the catalytic sites, which minimizes thermal losses and provides precise control over the reaction interface. nih.gov Research on this system has demonstrated a significant increase in reaction conversion with a lower energy input compared to conventional heating methods. For example, in the esterification of acetic acid, the JIC system achieved a conversion of 80.5% at a heating power density of 0.49 W cm⁻³, surpassing the theoretical equilibrium limit. nih.govresearchgate.net
Another energy-saving technology is reactive distillation (RD) . This process integrates chemical reaction and product separation into a single unit, which can lead to significant energy savings by continuously removing byproducts and shifting the reaction equilibrium towards the products. aidic.itcrimsonpublishers.com For the synthesis of high-purity monoethylene glycol, a related compound, reactive distillation has been shown to reduce energy usage by 53.2% compared to conventional processes. crimsonpublishers.com The application of RD to the hydrolysis of methyl lactate (B86563), another ester, demonstrated a potential energy saving of over 23% compared to conventional batch reactive distillation. brad.ac.uk These findings highlight the potential for substantial energy efficiency gains if applied to the synthesis of this compound.
| Technology | Key Features | Reported Energy Efficiency Improvement |
|---|---|---|
| Joule-Heated Interfacial Catalysis (JIC) | Localized heating at catalytic sites, minimizing thermal loss. | Achieved 80.5% conversion of acetic acid at a low heating power density of 0.49 W cm⁻³. nih.govresearchgate.net |
| Reactive Distillation (RD) | Combines reaction and separation in a single unit, continuous removal of byproducts. | Up to 53.2% reduction in energy usage for monoethylene glycol synthesis. crimsonpublishers.com Over 23% energy savings in methyl lactate hydrolysis. brad.ac.uk |
Utilization of Renewable Feedstocks in Glycolate Production
The shift from fossil-based feedstocks to renewable resources is a cornerstone of green chemistry. Glycolic acid, the precursor to this compound, can be produced from a variety of renewable biomass sources, reducing the dependence on petrochemicals. mdpi.com
Lignocellulosic biomass , such as agricultural and forest residues, is an abundant and non-food-competing feedstock for the production of sugars like glucose and xylose. nih.govfrontiersin.org These sugars can then be converted into glycolic acid through microbial fermentation. nih.gov The theoretical yield of glycolic acid from D-glucose and pentoses (like xylose) can be as high as 3 and 2.5 moles per mole of sugar, respectively, with certain engineered pathways. nih.gov
Glycerol (B35011) , a major byproduct of biodiesel production, has emerged as a valuable and readily available feedstock for the synthesis of various chemicals, including glycolic acid. celignis.commdpi.com Catalytic oxidation of glycerol using metal catalysts has been extensively studied. For instance, using a 5%Ag/Ce₀.₇₅Zr₀.₂₅O₂ catalyst, a glycerol conversion of over 98% with a high selectivity to glyceric acid (a precursor to glycolic acid) has been achieved. mdpi.com Further optimization of reaction conditions can enhance the yield of glycolic acid itself. mdpi.com
Microbial fermentation is another promising route for converting renewable feedstocks into glycolic acid. Genetically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, have been developed to produce glycolic acid from sugars. nih.gov For example, an engineered E. coli strain produced glycolic acid from D-xylose with a yield of 0.497 g/g of xylose, which is 98.2% of the theoretical maximum yield through the Dahms pathway. nih.gov
| Renewable Feedstock | Conversion Method | Key Findings/Yields |
|---|---|---|
| Lignocellulosic Biomass (e.g., corn stover, switchgrass) | Biochemical (enzymatic hydrolysis followed by fermentation) | Sugars (glucose, xylose) are extracted and fermented to produce glycolic acid. Theoretical yields can reach up to 3 moles of glycolic acid per mole of glucose. nih.gov |
| Glycerol | Catalytic Oxidation | High conversion (>98%) of glycerol with significant selectivity towards C2 and C3 acids. Optimized conditions can yield up to 0.88 mol/L of glycolic acid. mdpi.com |
| Sugarcane, Beets, Pineapple | Direct Extraction and Fermentation | These are natural sources of sugars that can be fermented to produce glycolic acid. nih.gov |
| D-xylose | Microbial Fermentation (engineered E. coli) | A yield of 0.497 g of glycolic acid per gram of xylose has been reported. nih.gov |
Advances in Glycolate Biosynthetic Pathways (e.g., in Escherichia coli)
The microbial production of glycolic acid, the key precursor for this compound, is a rapidly advancing field, with significant efforts focused on engineering the metabolism of microorganisms like Escherichia coli. nih.govresearchgate.net Several biosynthetic pathways have been developed and optimized to enhance the titer, yield, and productivity of glycolic acid from renewable sugars.
One of the most studied routes is the glyoxylate (B1226380) bypass . In this pathway, isocitrate is cleaved into glyoxylate and succinate (B1194679) by isocitrate lyase. The glyoxylate is then reduced to glycolate by a glyoxylate reductase. nih.gov Metabolic engineering strategies to improve this pathway often involve the overexpression of key enzymes like isocitrate lyase (encoded by the aceA gene) and glyoxylate reductase (encoded by the ycdW gene), as well as the deletion of competing pathways, such as the one involving malate (B86768) synthase (encoded by the aceB gene). researchgate.net
Another important pathway is the Dahms pathway , which is particularly useful for the conversion of D-xylose to glycolic acid. nih.gov In this pathway, D-xylose is oxidized to D-xylonate, which is then converted through a series of enzymatic steps to glycolaldehyde (B1209225) and pyruvate. The glycolaldehyde is subsequently oxidized to glycolic acid. nih.govaiche.org Optimization of this pathway has involved identifying and overcoming rate-limiting steps, such as the xylonate dehydratase reaction, and overexpressing key enzymes like aldehyde dehydrogenase. nih.gov
| Biosynthetic Pathway | Substrate | Key Engineering Strategies | Reported Titer/Yield |
|---|---|---|---|
| Glyoxylate Bypass | Glucose | Overexpression of isocitrate lyase (aceA) and glyoxylate reductase (ycdW); deletion of malate synthase (aceB). | Up to 56.44 g/L with a yield of 0.52 g/g glucose in fed-batch fermentation. researchgate.net |
| Dahms Pathway | D-xylose | Overexpression of xylose dehydrogenase, xylonate dehydratase, and aldehyde dehydrogenase; deletion of competing aldehyde reductases. | Up to 4.57 g/L with a yield of 0.46 g/g from D-xylose. nih.gov A fed-batch fermentation produced 22.70 g/L with a yield of 0.497 g/g xylose. nih.gov |
| Glycolaldehyde Oxidation Pathway | D-xylose | Introduction of xylose degradation pathway from C. crescentus; deletion of acetate production pathway (ackA). | 43.60 g/L with a yield of 0.46 g/g xylose. nih.gov |
| Biosensor-Based Pathway Optimization | Glucose | Use of a glycolate-responsive biosensor for high-throughput screening of strains with optimized expression of pathway genes. | 40.9 g/L with a yield of 0.66 g/g glucose in a 5-liter bioreactor. nih.govasm.org |
Advanced Research Directions and Future Perspectives
Exploration of Novel Reaction Pathways and Catalytic Systems
The conventional synthesis of benzyl (B1604629) glycolate (B3277807) involves the acid-catalyzed esterification of glycolic acid with benzyl alcohol. ontosight.ai While effective, researchers are actively exploring more advanced and efficient synthetic routes.
A notable development is the tandem Wittig Rearrangement/Aldol (B89426) reaction of O-benzyl glycolate esters. This method, developed by researchers at the University of Michigan, allows for the formation of two carbon-carbon bonds and two adjacent stereocenters in a single step under mild conditions. organic-chemistry.org This tandem reaction demonstrates high diastereoselectivity and is effective with a variety of aldehydes, including aromatic, α,β-unsaturated, and aliphatic types. organic-chemistry.org
In the realm of catalysis, new systems are being investigated to improve reaction efficiency and product selectivity.
Indium Salts: Research has shown that indium salts, such as indium trichloride (B1173362) (InCl₃) and indium tribromide (InBr₃), can effectively catalyze the O- and S-glycosylation of bromo sugars with benzyl glycolate. researchgate.net A particularly interesting discovery was the unprecedented catalytic effect of InBr₃ in performing both glycosylation and subsequent hydrogenolysis in a one-pot operation. researchgate.net
Solid Acid Catalysts: A synthetic method utilizing perfluorosulfonic acid resin as a reusable catalyst has been patented. google.com This approach offers good catalytic effect, significantly reduces the formation of by-products like ether, and improves selectivity, presenting a more environmentally friendly option. google.com
Lanthanide Catalysts: In catalytic redox-initiated glycolate aldol additions, various lanthanides have been shown to catalyze the reaction, with an observed inverse relationship between the ionic radius of the lanthanide and the reaction time. nih.gov
These explorations into novel pathways and catalysts are pivotal for creating more complex molecules from simple starting materials, with potential applications in asymmetric synthesis. organic-chemistry.orgnih.gov
Table 1: Comparison of Catalytic Systems for this compound Related Reactions
| Catalyst Type | Reaction | Key Findings/Advantages | Reference |
|---|---|---|---|
| Indium Salts (InCl₃, InBr₃) | Glycosylation of bromo sugar with this compound | InBr₃ enables one-pot glycosylation and hydrogenolysis. | researchgate.net |
| Perfluorosulfonic Acid Resin | Esterification of glycolic acid and benzyl alcohol | Reusable catalyst, high selectivity, reduced by-products and pollution. | google.com |
| Lanthanide-based Catalysts | Reductive aldol addition of silyl (B83357) glyoxylates | Catalytic turnover achieved; potential for asymmetric catalysis. | nih.gov |
Deeper Elucidation of Biological Mechanisms and Therapeutic Potential
While traditionally used as a synthetic intermediate, recent studies have unveiled specific biological activities of this compound, opening avenues for therapeutic applications.
A significant finding is its interaction with the innate immune system. This compound has been shown to act on Toll-like receptor 4 (TLR-4), which is present on immune cells like macrophages and dendritic cells. smolecule.combiosynth.com This interaction triggers the production of inflammatory cytokines, suggesting a potential role for this compound in modulating immune responses. smolecule.combiosynth.com This immunomodulatory effect could be relevant for developing therapies for conditions involving immune dysregulation.
The ester linkage in this compound can undergo hydrolysis to release glycolic acid and benzyl alcohol, which can then enter metabolic pathways. This property makes it a pro-drug candidate, where the active compound (glycolic acid) is released in a controlled manner. Its utility as a moiety in the preparation of phosphonate (B1237965) dipeptides as potential inhibitors of the VanX enzyme further highlights its pharmaceutical relevance. theclinivex.comchemicalbook.com
Future research is expected to delve deeper into these mechanisms, clarifying the downstream signaling pathways activated by TLR-4 engagement and exploring the full spectrum of its metabolic fate. This understanding is crucial for designing and developing new therapeutic agents based on the this compound scaffold.
Table 2: Summary of this compound's Biological Research Findings
| Area of Research | Key Finding | Potential Implication | Reference |
|---|---|---|---|
| Immunomodulation | Interacts with Toll-like receptor 4 (TLR-4) on macrophages and dendritic cells, inducing cytokine release. | Therapeutic applications in immune-related disorders. | smolecule.combiosynth.com |
| Enzyme Inhibition | Used as a moiety to prepare potential inhibitors of the VanX enzyme. | Development of novel antibacterial agents. | theclinivex.comchemicalbook.com |
| Metabolism | Can be hydrolyzed to glycolic acid and benzyl alcohol. | Acts as a protected form or pro-drug of glycolic acid. | smolecule.com |
Innovations in Sustainable Production and Process Intensification
The chemical industry is increasingly focused on "green" and sustainable manufacturing processes. For this compound, this involves developing methods that are more energy-efficient, reduce waste, and utilize renewable resources.
The use of solid, reusable catalysts like the perfluorosulfonic acid resin is a step towards sustainable production, as it simplifies catalyst separation and minimizes waste streams compared to homogeneous acid catalysts. google.com Biocatalysis, using enzymes to perform reactions, represents another promising frontier for the green synthesis of esters, although specific applications to this compound are still an emerging area.
Process intensification (PI) is a key strategy for making chemical production more efficient and sustainable. energy.gov PI aims to combine multiple unit operations (like reaction and separation) into a single piece of equipment, leading to smaller, safer, and more energy-efficient plants. energy.govsegovia-hernandez.com For ester synthesis, techniques like reactive distillation, where the reaction and separation of products occur simultaneously in a distillation column, could be applied to this compound production to improve yield and reduce energy consumption. segovia-hernandez.com Another advanced approach is tri-phase transfer catalysis, which can dramatically intensify reaction rates and improve selectivity in multiphase reactions. researchgate.net While not yet reported specifically for this compound, these PI technologies offer a roadmap for future innovations in its industrial-scale synthesis.
Future efforts will likely focus on integrating bio-based feedstocks. For instance, producing glycolic acid and benzyl alcohol from renewable biomass sources would significantly improve the sustainability profile of this compound. researchgate.net
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
This compound is proving to be a versatile molecule at the crossroads of several scientific disciplines. Its unique structure is being leveraged in materials science, particularly in the development of advanced polymers.
One of the most significant interdisciplinary applications is its use as a precursor for the synthesis of new bioerodible polymers. sigmaaldrich.com Specifically, this compound is used to create poly[bis(benzyl glycolato)phosphazene]. chemicalbook.comsigmaaldrich.com Phosphazenes are inorganic-organic hybrid polymers with a backbone of alternating phosphorus and nitrogen atoms, and by attaching this compound as a side group, researchers can create materials that degrade in a controlled manner within a biological environment. smolecule.com These bioerodible polymers are prototypes for applications in drug delivery, tissue engineering, and temporary medical implants.
The compound's role as a protecting group for hydroxyl functions is a cornerstone of its use in carbohydrate chemistry, a field that bridges chemistry and biology. smolecule.com By temporarily blocking a reactive hydroxyl group, this compound allows chemists to perform selective modifications on other parts of complex sugar molecules, which is essential for synthesizing oligosaccharides and glycoconjugates used to study biological processes. smolecule.com
The convergence of these fields is expected to accelerate. researchgate.netacenet.eduvanderbilt.eduhawaii.edumdpi.com For example, the immunomodulatory properties of this compound could be combined with its use in bioerodible polymers to create drug delivery systems that not only release a therapeutic agent but also modulate the local immune response to an implant, enhancing biocompatibility and therapeutic outcomes.
Q & A
Q. Methodological Recommendations :
Cross-Validation : Use LC-MS as a gold standard to calibrate IVT biosensor outputs .
Matrix-Specific Calibration : Account for interference by spiking this compound into simulated matrices (e.g., CETCH cycle samples) .
Technical Replicates : Perform triplicate measurements to assess variability, as shown in Figure 4B of CETCH cycle analyses .
Q. Critical Data :
- Recovery Rates : In evaporator systems, glycolate recovery ranges from 97%–100% under controlled conditions, highlighting the importance of matrix effects .
What experimental strategies mitigate potential criticality risks when this compound interacts with nitrate/nitrite systems?
Advanced Research Focus
this compound’s solubilizing properties may alter redox equilibria in nitrate-rich environments:
- Theoretical Evaluations : Use thermodynamic models (e.g., REDOX models) to predict reactivity with nitrate/nitrite, addressing discrepancies in anion reanalysis .
- Flammability Testing : Update composite flammability analyses to include glycolate’s impact on ignition thresholds .
- Controlled Lab Experiments : Simulate evaporator conditions (e.g., 2H-Evaporator system) to monitor glycolate stability and byproduct formation .
Q. Key Consideration :
- Criticality Analysis : Ensure glycolate concentrations remain below thresholds that could propagate violent reactions .
How can researchers ensure reproducibility in this compound synthesis and characterization protocols?
Q. Basic Research Focus
- Detailed Documentation : Follow guidelines for experimental sections, including reagent purity (e.g., >97.0% GC), reaction times, and purification steps .
- Data Transparency : Report technical replicates and outliers, as exemplified in CETCH cycle triplicate measurements .
- Reference Standards : Use commercially available benchmarks (e.g., >97.0% this compound) for calibration .
Table 2 : Reproducibility Checklist
| Factor | Best Practice | Reference |
|---|---|---|
| Reaction Conditions | Specify catalyst, temperature, solvent | |
| Instrument Calibration | Daily validation of GC/LC-MS systems | |
| Data Archiving | Raw datasets in supplementary files |
How do non-enzyme components in complex systems (e.g., CETCH cycles) affect this compound measurement accuracy?
Advanced Research Focus
Non-enzyme components (e.g., MgCl₂) alter IVT biosensor responses:
- Interference Mitigation :
- Dose-Response Curves : Establish operational ranges (10 µM–20 mM) with/without additives .
- Promiscuity Assays : Test cross-reactivity with structurally similar molecules (e.g., lactate, glycerate) .
- Matrix-Specific Optimization : Adjust Mg²⁺ concentrations to stabilize biosensor output, as shown in Figure 4C .
Q. Key Finding :
- IVT biosensors exhibit time-sensitive fluorescence; measurements must be standardized to fixed timepoints (e.g., 16-hour incubation) .
What are the best practices for documenting this compound research to meet academic integrity standards?
Q. Basic Research Focus
Q. Critical Guidance :
- Data Contradictions : Address anomalies (e.g., glycolate recovery >100%) via error analysis and retesting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
